molecular formula C9H11NaO5 B13567968 sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate CAS No. 1456609-34-9

sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate

Cat. No.: B13567968
CAS No.: 1456609-34-9
M. Wt: 222.17 g/mol
InChI Key: LQDDUEZUQMPHRT-UHDJGPCESA-M
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Description

Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate is a chemical compound with the molecular formula C9H11NaO5 and a molecular weight of 222.1704 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an oxo group, and a 2-oxooxan-3-ylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate involves several steps. One common method includes the reaction of ethyl oxalate with sodium ethoxide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol, and the product is isolated through crystallization or precipitation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are alcohols and aldehydes.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and amines.

Scientific Research Applications

Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate can be compared with similar compounds such as sodium 3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate . While both compounds share similar structural features, the presence of different substituents (e.g., fluorine in the latter) can lead to variations in their chemical reactivity and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial purposes .

Properties

CAS No.

1456609-34-9

Molecular Formula

C9H11NaO5

Molecular Weight

222.17 g/mol

IUPAC Name

sodium;(1E)-2-ethoxy-2-oxo-1-(2-oxooxan-3-ylidene)ethanolate

InChI

InChI=1S/C9H12O5.Na/c1-2-13-9(12)7(10)6-4-3-5-14-8(6)11;/h10H,2-5H2,1H3;/q;+1/p-1/b7-6+;

InChI Key

LQDDUEZUQMPHRT-UHDJGPCESA-M

Isomeric SMILES

CCOC(=O)/C(=C\1/CCCOC1=O)/[O-].[Na+]

Canonical SMILES

CCOC(=O)C(=C1CCCOC1=O)[O-].[Na+]

Origin of Product

United States

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